![molecular formula C9H12F2O2 B13463188 2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetic acid](/img/structure/B13463188.png)
2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{6,6-Difluorospiro[33]heptan-2-yl}acetic acid is a chemical compound characterized by its unique spirocyclic structure, which includes a heptane ring with two fluorine atoms at the 6th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the fluorination of a spirocyclic heptane derivative, followed by the introduction of the acetic acid moiety. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.
化学反応の分析
Types of Reactions
2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.
科学的研究の応用
2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties, such as increased stability or reactivity.
作用機序
The mechanism by which 2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent and specific interactions.
類似化合物との比較
Similar Compounds
- 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride
- 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid
Uniqueness
Compared to similar compounds, 2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetic acid is unique due to the presence of the acetic acid moiety, which can significantly alter its reactivity and interactions. This makes it particularly valuable in applications where carboxylic acid functionality is required, such as in the synthesis of esters or amides.
特性
分子式 |
C9H12F2O2 |
|---|---|
分子量 |
190.19 g/mol |
IUPAC名 |
2-(2,2-difluorospiro[3.3]heptan-6-yl)acetic acid |
InChI |
InChI=1S/C9H12F2O2/c10-9(11)4-8(5-9)2-6(3-8)1-7(12)13/h6H,1-5H2,(H,12,13) |
InChIキー |
DQRUVEQKNIWBNV-UHFFFAOYSA-N |
正規SMILES |
C1C(CC12CC(C2)(F)F)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


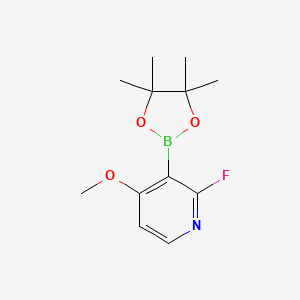
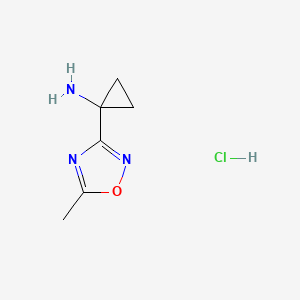
![8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13463113.png)

![7-[2-(Trimethylsilyl)ethynyl]quinazoline](/img/structure/B13463125.png)
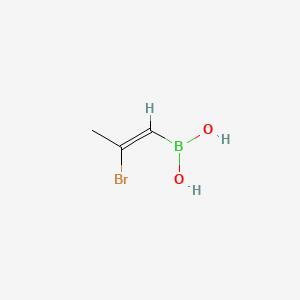
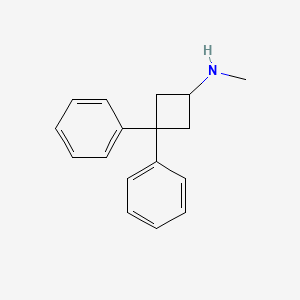
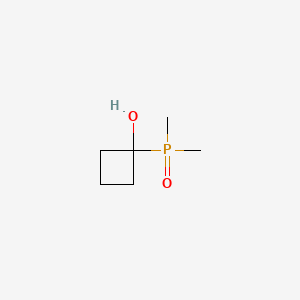
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13463138.png)
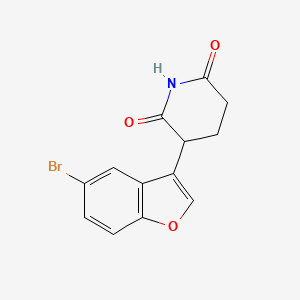
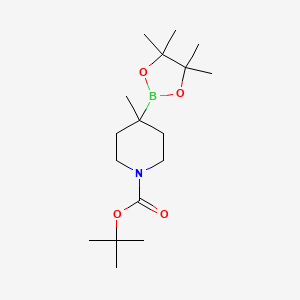
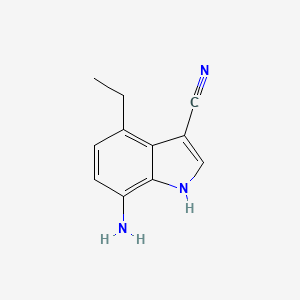
![5-Oxa-2-azaspiro[3.4]octane-7-carbonitrile](/img/structure/B13463174.png)
![9,9-Dimethyl-2,8-dioxa-5-azaspiro[3.5]nonane](/img/structure/B13463180.png)
